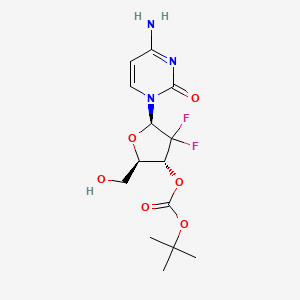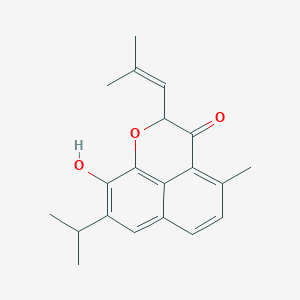
1,2-Dibromododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromododecane is an organic compound with the molecular formula C({12})H({24})Br(_{2}). It is a member of the alkyl halides family, characterized by the presence of two bromine atoms attached to a twelve-carbon alkane chain. This compound is typically a white to off-white crystalline solid at room temperature and is known for its use in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromododecane can be synthesized through the bromination of dodecane. The reaction typically involves the addition of bromine (Br(_2)) to dodecane in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the carbon atoms of the dodecane chain, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process typically includes the following steps:
Bromination: Dodecane is mixed with bromine in the presence of a radical initiator.
Separation: The reaction mixture is separated to remove unreacted bromine and by-products.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction: The compound can be reduced to dodecane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as 1-dodecene.
Reduction: Dodecane.
Aplicaciones Científicas De Investigación
1,2-Dibromododecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of polymers and resins.
Biological Studies: The compound is used in studies involving membrane biology and lipid interactions due to its amphiphilic nature.
Material Science: It is employed in the preparation of surface-active agents and surfactants.
Mecanismo De Acción
The mechanism by which 1,2-dibromododecane exerts its effects is primarily through its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions in polymer chemistry and in the modification of biological molecules in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,12-Dibromododecane: Similar in structure but with bromine atoms at the terminal positions.
1,2-Dibromoethane: A shorter chain analogue with similar reactivity.
1,2-Dibromopropane: Another shorter chain analogue used in similar applications.
Uniqueness
1,2-Dibromododecane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling and melting points compared to its shorter chain analogues. This makes it particularly useful in applications requiring higher thermal stability and specific hydrophobic interactions.
Propiedades
Número CAS |
55334-42-4 |
|---|---|
Fórmula molecular |
C12H24Br2 |
Peso molecular |
328.13 g/mol |
Nombre IUPAC |
1,2-dibromododecane |
InChI |
InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
Clave InChI |
HBRJEAWYCNGOSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















